molecular formula C4H11O2PS2 B128362 O,O-Diethyl dithiophosphate CAS No. 298-06-6

O,O-Diethyl dithiophosphate

Cat. No.: B128362
CAS No.: 298-06-6
M. Wt: 186.2 g/mol
InChI Key: IRDLUHRVLVEUHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O,O-Diethyl dithiophosphate is an organophosphorus compound with the chemical formula (C₂H₅O)₂P(S)SH. It is a colorless liquid that is often used as an intermediate in the production of organophosphate insecticides, such as Terbufos . This compound is known for its role in various industrial and chemical processes due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: O,O-Diethyl dithiophosphate is typically synthesized by reacting phosphorus pentasulfide with ethanol. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows:

P2S5+4C2H5OH2(C2H5O)2P(S)SH+H2SP₂S₅ + 4C₂H₅OH \rightarrow 2(C₂H₅O)₂P(S)SH + H₂S P2​S5​+4C2​H5​OH→2(C2​H5​O)2​P(S)SH+H2​S

The reaction is usually conducted at a temperature range of 50-65°C, and the ethanol is added gradually to control the reaction rate .

Industrial Production Methods: In industrial settings, the production of this compound involves the use of catalysts to improve yield and product quality. The process includes the addition of phosphorus pentasulfide to a mixture of ethanol and a catalyst, followed by heating and stirring. The reaction mixture is then cooled, and the product is separated and purified .

Types of Reactions:

    Oxidation: this compound can undergo oxidation to form various oxidized products, including phosphorothioates.

    Reduction: The compound can be reduced to form phosphorodithioates.

    Substitution: It can participate in substitution reactions where the ethoxy groups are replaced by other substituents.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, oxygen.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Scientific Research Applications

Coordination Chemistry

O,O-Diethyl dithiophosphate as a Ligand

DDTP is frequently utilized as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions. It has been shown to effectively complex with metals such as cadmium (Cd), lead (Pb), and mercury (Hg), which are critical in both analytical and environmental contexts. The structural properties of DDTP allow it to coordinate through its sulfur atoms, facilitating the formation of diverse metal-ligand complexes.

Table 1: Metal Complexes Formed with this compound

Metal IonCoordination TypeReference
Cadmium (Cd)4-coordinate complex
Lead (Pb)6-coordinate complex
Mercury (Hg)5-coordinate complex

Analytical Chemistry

Determination of Metal Ions

DDTP plays a crucial role in analytical chemistry for the determination of trace metal ions in various samples. It has been used in methods for the extraction and quantification of metals from environmental samples, including water and soil. Notably, studies have demonstrated its effectiveness in detecting arsenic (As), lead (Pb), cadmium (Cd), and mercury (Hg) using techniques such as cloud point extraction.

Case Study: Extraction of Heavy Metals

In a study by Maltez et al. (2008), DDTP was employed to extract lead from contaminated water samples. The method involved the formation of a lead-DDTP complex, which was then analyzed using spectrophotometry. The results indicated high recovery rates, showcasing DDTP's utility in environmental monitoring.

Environmental Applications

Biodegradation Studies

Research has indicated that certain bacterial strains can degrade DDTP, leading to the formation of less toxic byproducts. A study published in Letters in Applied Microbiology demonstrated that bacteria isolated from metalworking fluids could break down sodium this compound, indicating potential bioremediation applications for contaminated sites.

Table 2: Bacterial Strains Capable of Degrading DDTP

Bacterial StrainByproducts ProducedReference
Aeromonas sp.Ethanol, aldehyde
Pseudomonas sp.Orthophosphate
Flavobacterium sp.Ethanol

Industrial Applications

Intermediate for Pesticides

DDTP is also used as an intermediate in the synthesis of agricultural insecticides. Its chemical structure allows it to participate in reactions that produce effective pest control agents, making it valuable in the agricultural sector.

Mechanism of Action

The mechanism of action of O,O-Diethyl dithiophosphate involves its interaction with various molecular targets. It acts as a ligand, forming complexes with metal ions, which can then participate in various biochemical processes. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting their activity .

Comparison with Similar Compounds

  • O,O-Diethyl chlorothiophosphate
  • O,O-Diethyl thiophosphate potassium salt
  • Diethyl dithiophosphate ammonium salt

Comparison: O,O-Diethyl dithiophosphate is unique due to its specific chemical structure, which allows it to form stable complexes with metal ions. This property makes it particularly useful in coordination chemistry and industrial applications. Compared to similar compounds, it has a higher reactivity and selectivity in certain chemical reactions, making it a valuable reagent in various synthetic processes .

Biological Activity

O,O-Diethyl dithiophosphate (DEDTP) is a chemical compound primarily used as an intermediate in the synthesis of agricultural insecticides. Its biological activity is significant, particularly concerning its toxicity and potential effects on human health and the environment. This article explores the biological activity of DEDTP, focusing on its toxicological profile, mechanisms of action, and relevant case studies.

  • Chemical Name : this compound
  • CAS Number : 298-06-6
  • Molecular Formula : C4_4H10_10O4_4P2_2
  • Appearance : Colorless to pale yellow liquid
  • Solubility : Highly soluble in water

Acute Toxicity

DEDTP is classified as a hazardous substance with significant acute toxicity. Ingestion can lead to severe health effects, including:

  • Gastrointestinal Damage : Ingestion of DEDTP can produce chemical burns in the mouth and gastrointestinal tract, potentially leading to fatal outcomes if large quantities are consumed (less than 40 grams may be lethal) .
  • Respiratory Issues : Inhalation of vapors may cause respiratory distress and irritation .
  • Eye Damage : Direct contact with eyes can cause severe chemical burns and long-lasting damage .

Chronic Toxicity

Chronic exposure to organophosphates, including DEDTP, has been linked to various health issues:

  • Neurotoxicity : Long-term exposure may result in neurotoxic effects due to cholinesterase inhibition, although DEDTP does not exhibit the same degree of inhibition as classical organophosphates .
  • Immunotoxicity : Some studies suggest that organophosphates may suppress immune function in certain animal models .

The biological activity of DEDTP is primarily attributed to its interaction with various biological systems:

  • Cholinesterase Inhibition : While DEDTP does not directly inhibit cholinesterase like traditional organophosphates, it can react with other compounds to form cholinesterase inhibitors .
  • Metal Chelation : DEDTP has been studied for its potential as a chelating agent for heavy metals, which may mitigate some toxic effects by facilitating their excretion from the body .

Environmental Impact

DEDTP is highly toxic to aquatic organisms, raising concerns about its environmental persistence and bioaccumulation. Studies indicate that it poses risks to ecosystems, particularly in agricultural runoff scenarios .

Prenatal Exposure and Biomarkers

A study involving pregnant women highlighted the presence of organophosphate metabolites in urine samples. The findings indicated that maternal exposure to organophosphates was positively associated with dietary intake of fruits and vegetables, suggesting that environmental factors play a significant role in exposure levels . The detection frequencies of metabolites such as diethyl phosphate (DEP) were notably low but raised concerns about fetal vulnerability to neurotoxicants during critical developmental periods.

Analytical Methods for Detection

Research has developed analytical methods for detecting DEDTP and its metabolites in biological samples. For instance, a method using liquid chromatography coupled with high-resolution mass spectrometry was employed to analyze urinary biomarkers from pregnant women . This highlights the importance of monitoring exposure levels in vulnerable populations.

Data Tables

Parameter Value
Acute Toxicity (LD50)< 40 g (oral ingestion)
Eye IrritationSevere chemical burns
Environmental ToxicityHighly toxic to aquatic life
Cholinesterase ActivityMinimal compared to classical OPs
Study Reference Findings Summary
Santa Cruz Biotechnology Highlights acute toxicity risks
PMC Study on OPs Links dietary habits to OP exposure
Analytical Methods Develops detection methods for metabolites

Chemical Reactions Analysis

Hydrolysis Reactions

O,O-DEDTP undergoes hydrolysis in aqueous environments, producing intermediates and byproducts depending on reaction conditions:

Key Findings:

  • Primary Pathway : Hydrolysis at 85°C in 1,2-dimethoxyethane with excess water yields phosphoric acid (H₃PO₄) via intermediates such as O,O-diethyl S-hydrogen dithiophosphate and thiophosphoric acid .

  • Kinetics :

    • Rate constant for hydrolysis of O,O-DEDTP: k=2.35×104s1k=2.35\times 10^{-4}\,\text{s}^{-1} .

    • Thiophosphoric acid forms with khyd=0.78×105s1k_{\text{hyd}}=0.78\times 10^{-5}\,\text{s}^{-1} .

  • Byproducts : Include O-ethyl O,O-dihydrogen phosphorothioate and ethyl dihydrogen phosphate .

Reaction Scheme:

 C2H52PS2HH2O C2H52PS OH H2OH3PO4+H2S+C2H5OH\text{ C}_2\text{H}_5\text{O }_2\text{PS}_2\text{H}\xrightarrow{\text{H}_2\text{O}}\text{ C}_2\text{H}_5\text{O }_2\text{PS OH }\xrightarrow{\text{H}_2\text{O}}\text{H}_3\text{PO}_4+\text{H}_2\text{S}+\text{C}_2\text{H}_5\text{OH}

Example Reaction with Diethyl Maleate:

  • Process : Reacted with phosphorus pentasulfide (P₂S₅) and methanol in solvents like dimethoxyethane or petroleum fractions (60–115°C) .

  • Key Conditions :

    ParameterValue
    Temperature65–70°C
    SolventPetroleum fraction (d = 0.725–0.740)
    CatalystsTriethylamine
  • Product : O,O-Dimethyl-S-(1,2-dicarbethoxyethyl)dithiophosphate, an insecticide intermediate .

Coordination Chemistry

O,O-DEDTP acts as a ligand, forming stable complexes with transition metals:

Zinc Complexation:

  • Reaction with ZnO produces zinc dithiophosphate, a lubricant additive :

ZnO+2 C2H52PS2H C2H52PS2 2Zn+H2O\text{ZnO}+2\,\text{ C}_2\text{H}_5\text{O }_2\text{PS}_2\text{H}\rightarrow \text{ C}_2\text{H}_5\text{O }_2\text{PS}_2\text{ }_2\text{Zn}+\text{H}_2\text{O}

Ammonium Salt Formation:

  • Neutralization with ammonia yields ammonium diethyl dithiophosphate, a crystalline solid with hydrogen-bonded networks .

Oxidation and Decomposition

O,O-DEDTP exhibits sensitivity to oxidizing and reducing agents:

Oxidation Pathways:

  • Forms phosphorus oxides (e.g., P₄O₁₀) upon partial oxidation .

  • Releases hydrogen sulfide (H₂S) in acidic conditions, posing toxicity risks .

Stability Data:

ConditionObservationSource
Ambient temperatureChemically stable
Presence of H₂OHydrolyzes to H₂S

Neutralization Reactions

O,O-DEDTP reacts with bases to form salts:

Example with Sodium Carbonate:

  • Industrial processes use aqueous Na₂CO₃ for neutralization, generating water-soluble byproducts and stabilizing the product .

Q & A

Basic Questions

Q. What are the standard methods for synthesizing O,O-diethyl dithiophosphate in laboratory settings?

The compound is typically synthesized via the reaction of phosphorus pentasulfide (P₂S₅) with ethanol under controlled conditions. This thiolation process produces dithiophosphoric acid intermediates, which are subsequently esterified. Alternative routes involve nucleophilic substitution using sodium salts of dithiophosphoric acid with ethyl halides. Purity is ensured through vacuum distillation (boiling point: 60°C at 1 mmHg) and monitored via refractive index (n20/D = 1.512) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key methods include:

  • NMR spectroscopy : ¹H and ³¹P NMR confirm the ethyl group environment (δ ~1.3 ppm for CH₃, δ ~4.2 ppm for CH₂O) and phosphorus coordination (δ ~90-100 ppm for dithiophosphate).
  • IR spectroscopy : Strong absorption bands at 650–750 cm⁻¹ (P=S stretching) and 950–1050 cm⁻¹ (P-O-C linkage).
  • Mass spectrometry : Molecular ion peak at m/z 186.22 (C₄H₁₁O₂PS₂) .

Q. What safety protocols are critical for handling this compound in the lab?

The compound is hazardous (Hazard Code R23/24/25: toxic via inhalation, skin contact, and ingestion; R34: causes burns). Use PPE (gloves, goggles, lab coat), work in a fume hood, and store at 2–8°C. In case of exposure, follow NIOSH Method #5600 for organophosphorus pesticide analysis in biological samples .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction resolve structural ambiguities in this compound derivatives?

Single-crystal X-ray studies (e.g., ammonium salts) reveal bond lengths (P–S ≈ 2.05 Å, P–O ≈ 1.60 Å) and dihedral angles between ethyl groups. The SHELX suite (SHELXL/SHELXS) is preferred for refinement due to its robustness in handling twinned data and high-resolution structures. For example, the NH₄⁺ counterion in ammonium this compound forms hydrogen bonds with sulfur atoms, stabilizing the lattice .

Q. What advanced analytical methods quantify trace this compound in environmental matrices?

  • GC-MS : Derivatize the compound with methylating agents (e.g., diazomethane) to enhance volatility. Monitor fragment ions at m/z 110 (PO₂S₂⁻) and 155 (C₄H₁₁O₂PS₂⁺).
  • LC-MS/MS : Electrospray ionization in negative mode targets the deprotonated molecular ion ([M–H]⁻ = 185.22).
  • ICP-MS : Quantifies phosphorus or sulfur content in complex mixtures .

Q. How does this compound function as a ligand in coordination chemistry?

The dithiophosphate group acts as a bidentate ligand, coordinating metals via sulfur atoms. For example, zinc complexes exhibit tetrahedral geometry (Zn–S ≈ 2.35 Å), while copper(II) forms distorted square-planar structures. These complexes are characterized by UV-Vis (charge-transfer transitions at 300–400 nm) and EPR spectroscopy .

Q. What computational approaches predict the reactivity of this compound in hydrolysis studies?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) model hydrolysis pathways. The InChIKey IRDLUHRVLVEUHA-UHFFFAOYSA-N facilitates database searches for analogous reactions. Solvent effects (e.g., water vs. ethanol) are simulated using polarizable continuum models (PCM), revealing nucleophilic attack at phosphorus as the rate-limiting step .

Q. How do environmental conditions influence the degradation pathways of this compound?

Hydrolysis in aqueous media produces diethyl phosphate and hydrogen sulfide. Photodegradation under UV light generates sulfoxides and sulfones, identified via GC-MS. Soil studies show microbial degradation to ethyl mercaptan, monitored by headspace SPME-GC .

Q. What strategies modify this compound to enhance its utility in pesticide intermediates?

Functionalization includes:

  • Alkylation : React with alkyl halides to form S-alkyl derivatives (e.g., phorate).
  • Oxidation : Treat with H₂O₂ to yield sulfoxides (e.g., oxydemeton-methyl).
  • Metal coordination : Use as a precursor for transition-metal catalysts in cross-coupling reactions .

Q. How can conflicting spectroscopic data for this compound be reconciled?

Discrepancies in IR/NMR data often arise from solvent polarity or impurities. For example, moisture contamination broadens P–O–C IR peaks. Cross-validate with elemental analysis (expected C: 25.8%, H: 5.9%, S: 34.4%) and X-ray crystallography for unambiguous confirmation .

Properties

IUPAC Name

diethoxy-sulfanyl-sulfanylidene-λ5-phosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRDLUHRVLVEUHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=S)(OCC)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11O2PS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1068-22-0 (ammonium salt), 1068-23-1 (lead salt), 3338-24-7 (hydrochloride salt), 3454-66-8 (potassium salt)
Record name O,O-Diethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6027133
Record name Diethyl dithiophosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Clear almost colorless liquid; [MSDSonline]
Record name Phosphorodithioic acid, O,O-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name O,O-Diethyl phosphorodithioate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6687
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Vapor Pressure

0.05 [mmHg]
Record name O,O-Diethyl phosphorodithioate
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6687
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

CAS No.

298-06-6, 52857-42-8
Record name O,O-Diethyl dithiophosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=298-06-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name O,O-Diethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000298066
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl phosphorodithioate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052857428
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl dithiophosphate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=171184
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Phosphorodithioic acid, O,O-diethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diethyl dithiophosphoric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6027133
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name O,O-diethyl hydrogen phosphorodithioate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.506
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O,O-DIETHYL PHOSPHORODITHIOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/02C5XR639P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name O,O-DIETHYL PHOSPHORODITHIOATE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5558
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Synthesis routes and methods

Procedure details

203 g of ammonium-O,O-diethyldithiophosphate was added within 5 minutes with agitation to 485 g of 75% phosphoric acid. The reaction temperature dropped from initially 24° C down to 17° C after a post-reaction period of 10 minutes. The liquid reaction mixture was delivered to a separating vessel. It was allowed to remain therein for 10 minutes and 182.9 g of dithiophosphoric acid-O,O-diethylester was obtained as the upper phase. The yield was 98.2% of the theoretical, based on the ammonium-O,O-diethyldithiophosphate used. The product so made had a purity of 99.9% (AgNO3 and NaOH-values) (nD25 = 1.5108).
Name
ammonium O,O-diethyldithiophosphate
Quantity
203 g
Type
reactant
Reaction Step One
Quantity
485 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O,O-Diethyl dithiophosphate
Reactant of Route 2
O,O-Diethyl dithiophosphate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
O,O-Diethyl dithiophosphate
Reactant of Route 4
Reactant of Route 4
O,O-Diethyl dithiophosphate
Reactant of Route 5
Reactant of Route 5
O,O-Diethyl dithiophosphate
Reactant of Route 6
O,O-Diethyl dithiophosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.